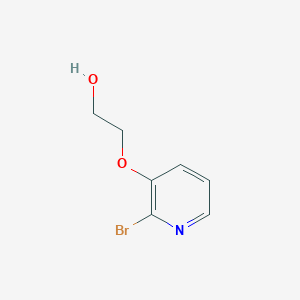

2-((2-Bromopyridin-3-yl)oxy)ethanol

Description

2-((2-Bromopyridin-3-yl)oxy)ethanol (C₇H₈BrNO₂) is a pyridine derivative featuring a bromine atom at the 2-position and an ethoxyethanol group at the 3-position of the pyridine ring. Its synthesis often involves nucleophilic substitution or etherification reactions, as seen in related compounds (e.g., using 2-bromopyridin-3-ol as a precursor under basic conditions) .

Properties

IUPAC Name |

2-(2-bromopyridin-3-yl)oxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2/c8-7-6(11-5-4-10)2-1-3-9-7/h1-3,10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRJPSPBRRPBIIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Br)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20621877 | |

| Record name | 2-[(2-Bromopyridin-3-yl)oxy]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313657-71-5 | |

| Record name | 2-[(2-Bromopyridin-3-yl)oxy]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Bromopyridin-3-yl)oxy)ethanol typically involves the bromination of pyridine derivatives followed by etherification. One common method includes the reaction of 2-bromopyridine with ethylene glycol in the presence of a base such as potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production methods for 2-((2-Bromopyridin-3-yl)oxy)ethanol are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like distillation and crystallization, are likely applied to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-((2-Bromopyridin-3-yl)oxy)ethanol can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Nucleophilic substitution: Formation of substituted pyridine derivatives.

Oxidation: Formation of pyridine carboxylic acids or aldehydes.

Reduction: Formation of dehalogenated or dehydroxylated products.

Scientific Research Applications

2-((2-Bromopyridin-3-yl)oxy)ethanol has several applications in scientific research:

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a building block for drug development, particularly in the design of molecules targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((2-Bromopyridin-3-yl)oxy)ethanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the ethoxy group can influence its binding affinity and specificity towards these targets. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Structural Similarities and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Physical and Chemical Properties

- Polarity: The ethanol chain in the target compound increases hydrophilicity compared to the dimethylpropanol analog (8a) .

- Solubility: Branched or fluorinated chains (e.g., in 8a and 40) reduce water solubility, whereas phenolic derivatives (e.g., ) exhibit even lower solubility due to bulky substituents.

- Reactivity : The bromine atom facilitates Suzuki-Miyaura cross-coupling, while the hydroxyl group allows for further functionalization (e.g., esterification) .

Spectral Data and Characterization

- NMR: For compound 8a, ¹³C NMR shows signals at δ 70.54 (OCH₂) and 61.28 ppm (CH₂OH), contrasting with expected δ ~60-65 ppm for the target compound’s ethanol chain .

- Mass Spectrometry : LCMS data for related compounds (e.g., m/z 234 [M+H]⁺ for the target) confirm molecular weights .

Biological Activity

2-((2-Bromopyridin-3-yl)oxy)ethanol, with the CAS number 313657-71-5, is an organic compound characterized by a brominated pyridine moiety linked to an ethanol unit. Its molecular formula is C₇H₈BrN₁O₂. This compound exhibits significant biological activity, particularly in the realms of anti-inflammatory and antimicrobial properties, making it a subject of interest for further pharmacological research.

The structural characteristics of 2-((2-Bromopyridin-3-yl)oxy)ethanol contribute to its reactivity and biological interactions. The presence of the hydroxyl group (-OH) and the bromine atom enhances its potential to interact with various biological targets, including enzymes and receptors.

Biological Activity Overview

Research indicates that 2-((2-Bromopyridin-3-yl)oxy)ethanol may modulate metabolic pathways and influence drug efficacy. Below are detailed findings on its biological activities:

Antimicrobial Activity

Studies have demonstrated that 2-((2-Bromopyridin-3-yl)oxy)ethanol exhibits antimicrobial properties against various pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes.

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation in vitro and in vivo. It appears to inhibit pro-inflammatory cytokines and enzymes, suggesting a potential role in treating inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Anti-inflammatory | Reduced levels of TNF-alpha and IL-6 in cell cultures | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Case Study: Antimicrobial Efficacy

In a recent study, 2-((2-Bromopyridin-3-yl)oxy)ethanol was tested against a panel of bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL, indicating moderate antibacterial activity. Further mechanistic studies revealed that the compound disrupts bacterial cell wall synthesis, leading to cell lysis.

Case Study: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory effects of this compound using lipopolysaccharide (LPS)-stimulated macrophages. Results showed that treatment with 2-((2-Bromopyridin-3-yl)oxy)ethanol significantly decreased the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The compound's ability to inhibit the NF-kB signaling pathway was identified as a key mechanism underlying its anti-inflammatory effects.

Synthesis and Chemical Reactions

The synthesis of 2-((2-Bromopyridin-3-yl)oxy)ethanol typically involves the etherification of brominated pyridine derivatives with ethanol under basic conditions. This reaction can be optimized using various solvents and catalysts to enhance yield and selectivity.

Table 2: Synthesis Conditions

| Reagent | Condition | Yield (%) |

|---|---|---|

| KOH | Ethanol, reflux | 75 |

| NaOH | Ethanol, room temperature | 60 |

| KBr | Ethanol, with crown ether | 80 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.